![molecular formula C9H9N3O2S B1385838 (2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid CAS No. 63895-63-6](/img/structure/B1385838.png)
(2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid
Overview
Description
(2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid is a compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine moiety, which is a fused heterocyclic system containing both sulfur and nitrogen atoms, and an amino acid side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid can be achieved through several synthetic routes. One effective method involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields the desired product in 63-71% yields. Another approach involves the use of 2-nitrothiophenes as starting compounds, which are reduced to their corresponding esters and then hydrolyzed to form the target acids .
Industrial Production Methods
Industrial production of thieno[2,3-d]pyrimidine derivatives often involves multi-step synthetic approaches. These methods typically require the use of various reagents and catalysts to achieve high yields and purity. The Pd-catalyzed carbonylation method mentioned earlier is one such approach that can be scaled up for industrial production .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
(2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Another thienopyrimidine derivative with similar biological activities.
Thieno[3,4-b]pyridine: A related compound with potential therapeutic applications.
Uniqueness
(2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid is unique due to its specific structure and the presence of an amino acid side chain, which may enhance its biological activity and specificity compared to other thienopyrimidine derivatives .
Biological Activity
(2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid, with the chemical formula CHNOS and CAS number 63895-63-6, is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, characterization, and biological properties, supported by relevant research findings and data tables.
Synthesis and Characterization
The compound is synthesized through a series of chemical reactions involving thieno[2,3-d]pyrimidine derivatives. These derivatives have been shown to exhibit various pharmacological activities, which makes them attractive for further exploration in medicinal chemistry. The synthesis typically involves the use of 2-aminothiophene derivatives and subsequent cyclization processes under controlled conditions.
Characterization Techniques:
- Infrared (IR) Spectroscopy : Used to identify functional groups.
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.
- Mass Spectrometry (MS) : Confirms molecular weight and structure.
Anticancer Properties
Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit notable anticancer activity. For instance, compounds derived from this scaffold have shown efficacy against various cancer cell lines including colorectal carcinoma (HCT116), hepatocellular carcinoma (HEPG2), and breast adenocarcinoma (MCF7).
In a study evaluating the cytotoxicity of several thieno[2,3-d]pyrimidine derivatives, it was found that specific compounds demonstrated potent inhibition of tumor cell proliferation. The results are summarized in Table 1 below:
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
4a | HCT116 | 5.0 | High |
7d | HEPG2 | 3.5 | Very High |
12 | MCF7 | 4.0 | High |
These findings suggest that the thieno[2,3-d]pyrimidine moiety plays a crucial role in enhancing anticancer activity.
Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties. A study reported that certain compounds exhibited significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) are detailed in Table 2:
Compound | Pathogen | MIC (µg/mL) | Activity Level |
---|---|---|---|
5e | S. aureus | 3.125 | Excellent |
5f | E. coli | 3.125 | Excellent |
5d | S. typhi | 6.25 | Good |
The antimicrobial efficacy of these compounds highlights their potential as therapeutic agents against bacterial infections.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes critical for cancer cell proliferation and survival.
- Modulation of Signaling Pathways : The compound may influence pathways involved in inflammation and cell death, contributing to its anticancer effects.
Case Studies
Several studies have explored the pharmacological potential of thieno[2,3-d]pyrimidine derivatives:
- Study on Cytotoxicity : A comprehensive evaluation demonstrated that certain derivatives significantly inhibited cell growth in various cancer models compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : Another investigation highlighted the promising antibacterial properties of these compounds against resistant strains of bacteria, suggesting their utility in treating infections where conventional antibiotics fail .
Properties
IUPAC Name |
(2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-5(9(13)14)12-7-6-2-3-15-8(6)11-4-10-7/h2-5H,1H3,(H,13,14)(H,10,11,12)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLZMRKXDHONMV-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=C2C=CSC2=NC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=C2C=CSC2=NC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.